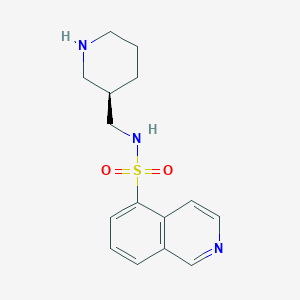
Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- typically involves the reaction of erbium salts, such as erbium chloride or erbium nitrate, with acetylacetone in the presence of a base. The reaction is usually carried out in an organic solvent like ethanol or methanol. The general reaction can be represented as follows:
ErCl3+3C5H8O2+3NaOH→Er(C5H7O2)3+3NaCl+3H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, pH, and solvent composition, to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using other chelating agents or by changing the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of erbium oxides, while reduction could yield erbium metal or lower oxidation state complexes.
Aplicaciones Científicas De Investigación
Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other erbium-containing compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Studied for its potential therapeutic applications, including its use in cancer treatment and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as erbium-doped fibers for telecommunications and lasers.
Mecanismo De Acción
The mechanism of action of Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to proteins and nucleic acids, affecting their structure and function. In industrial applications, its unique electronic properties are harnessed for specific purposes, such as enhancing the performance of optical devices.
Comparación Con Compuestos Similares
Similar Compounds
Indium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-: Similar coordination compound with indium instead of erbium.
Cobalt, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-: Another metal acetylacetonate with cobalt as the central metal.
Uniqueness
Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- is unique due to the specific properties imparted by the erbium ion, such as its electronic configuration and magnetic properties. These characteristics make it particularly valuable in applications like telecommunications and medical imaging, where other similar compounds may not perform as effectively.
Propiedades
Fórmula molecular |
C15H21ErO6 |
|---|---|
Peso molecular |
464.58 g/mol |
Nombre IUPAC |
erbium(3+);pentane-2,4-dione |
InChI |
InChI=1S/3C5H7O2.Er/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
Clave InChI |
FGQSJRDKBCVFHH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Er+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


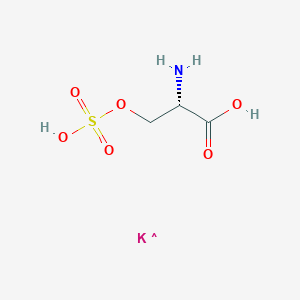
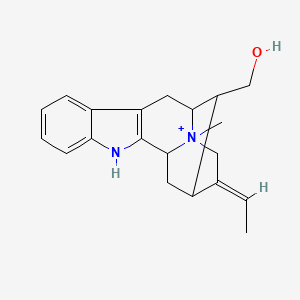
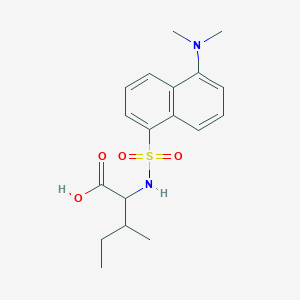
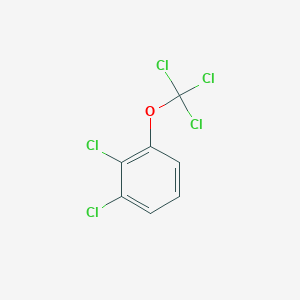
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12324426.png)
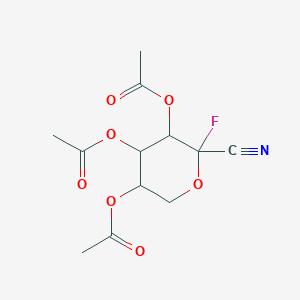
![2-[[14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/structure/B12324432.png)
![N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B12324439.png)
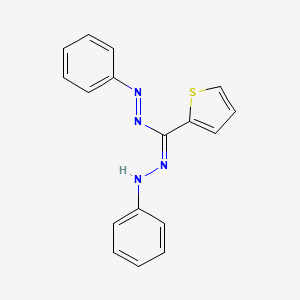
![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)
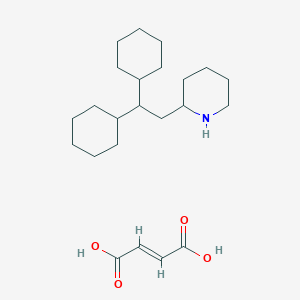
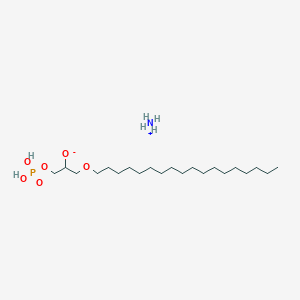
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)
